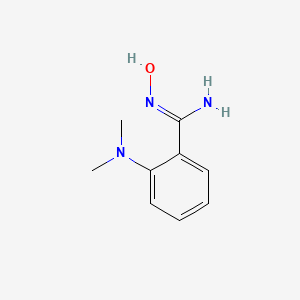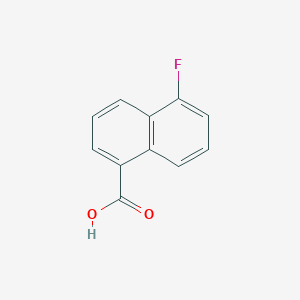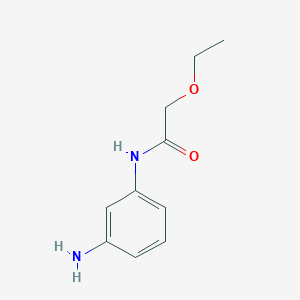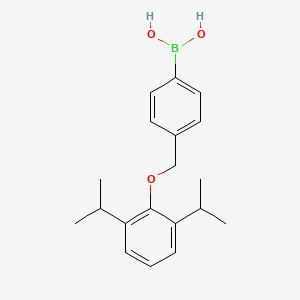
(4-((2,6-ジイソプロピルフェノキシ)メチル)フェニル)ボロン酸
概要
説明
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C19H25BO3. It is a boronic acid derivative that features a phenyl ring substituted with a boronic acid group and a (2,6-diisopropylphenoxy)methyl group.
科学的研究の応用
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid has several scientific research applications:
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that boronic acids are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is a key process in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways .
Result of Action
It’s known that boronic acids can activate various dna cross-linking agents , which could potentially lead to changes in DNA structure and function.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the stability and reactivity of boronic acids .
生化学分析
Biochemical Properties
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can bind to carbohydrate molecules, making it useful in the study of carbohydrate metabolism and glycoprotein interactions .
Cellular Effects
The effects of (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression patterns .
Molecular Mechanism
At the molecular level, (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term exposure to (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At high doses, (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 2,6-diisopropylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., DMF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Major Products:
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
(4-Methylphenyl)boronic acid: Similar structure but with a methyl group instead of the (2,6-diisopropylphenoxy)methyl group.
(4-(Methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of the (2,6-diisopropylphenoxy)methyl group.
Uniqueness: (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is unique due to the presence of the (2,6-diisopropylphenoxy)methyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in specific synthetic applications where other boronic acids may not be as effective .
特性
IUPAC Name |
[4-[[2,6-di(propan-2-yl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO3/c1-13(2)17-6-5-7-18(14(3)4)19(17)23-12-15-8-10-16(11-9-15)20(21)22/h5-11,13-14,21-22H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHUWVULUSILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=C(C=CC=C2C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584770 | |
| Record name | (4-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-63-3 | |
| Record name | (4-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-63-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


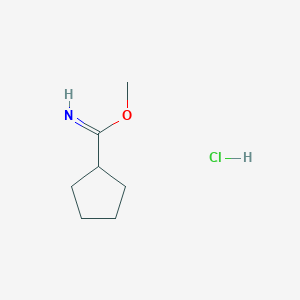
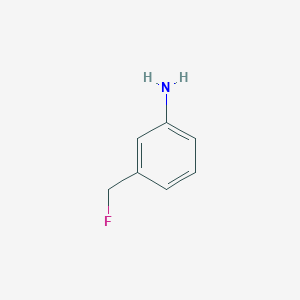
![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)
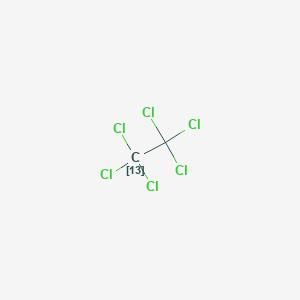
![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)
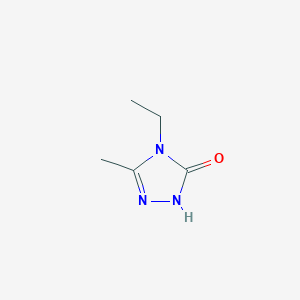
![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)
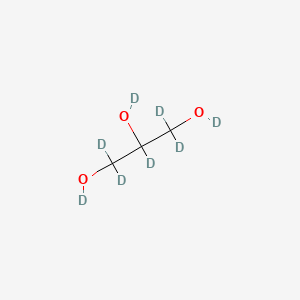
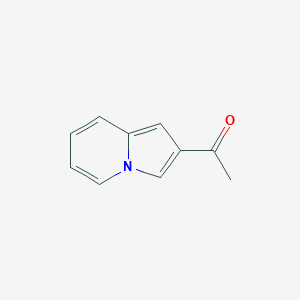
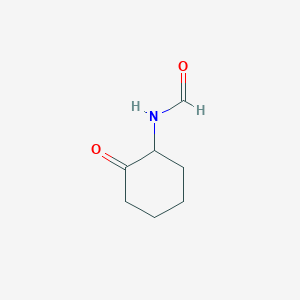
![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)
